2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and thioxoimidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenylethylamine and 4-methoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may play a role in binding to these targets, while the thioxoimidazolidinyl group could be involved in the compound’s reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide
- 2-{3-[2-(4-bromophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity or altering its chemical reactivity. This unique feature may make it more effective in certain applications compared to its analogs.
Properties
CAS No. |
1024018-71-0 |
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Molecular Formula |
C27H26FN3O4S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-22-12-10-21(11-13-22)31-26(33)24(17-25(32)29-20-4-3-5-23(16-20)35-2)30(27(31)36)15-14-18-6-8-19(28)9-7-18/h3-13,16,24H,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
SMGMLRFDTONWBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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